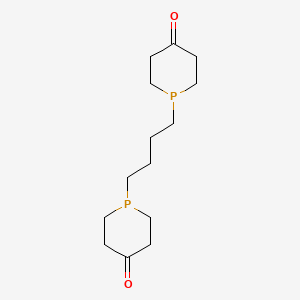
1,1'-(Butane-1,4-diyl)di(phosphinan-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) is a chemical compound that features a butane backbone with two phosphinan-4-one groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) typically involves the reaction of butane-1,4-diol with phosphinan-4-one derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinan-4-one oxides.
Reduction: Reduction reactions can convert the phosphinan-4-one groups to phosphinan-4-ol groups.
Substitution: The compound can participate in substitution reactions where the phosphinan-4-one groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphinan-4-one oxides.
Reduction: Phosphinan-4-ol derivatives.
Substitution: Various substituted phosphinan-4-one compounds depending on the reagents used.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Butane-1,4-diyl)bis(pyridinium) dihexafluorophosphate
- 1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
1,1’-(Butane-1,4-diyl)di(phosphinan-4-one) is unique due to its specific structural arrangement and the presence of phosphinan-4-one groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
144677-83-8 |
|---|---|
Molecular Formula |
C14H24O2P2 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1-[4-(4-oxophosphinan-1-yl)butyl]phosphinan-4-one |
InChI |
InChI=1S/C14H24O2P2/c15-13-3-9-17(10-4-13)7-1-2-8-18-11-5-14(16)6-12-18/h1-12H2 |
InChI Key |
WQLDQEVCQLVKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCC1=O)CCCCP2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)

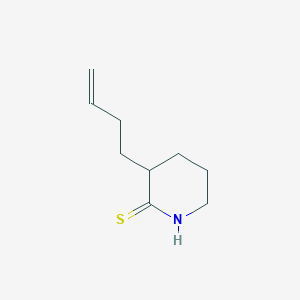

![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)
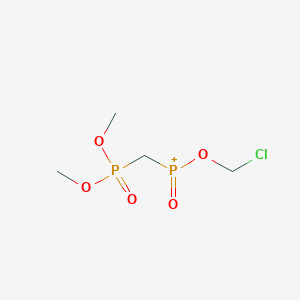
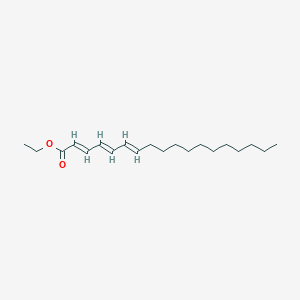

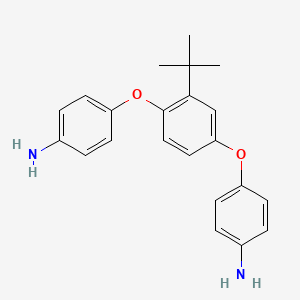

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)
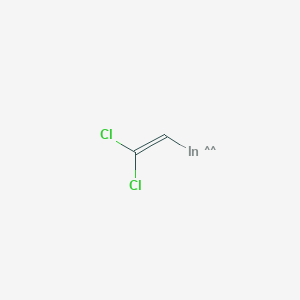
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
